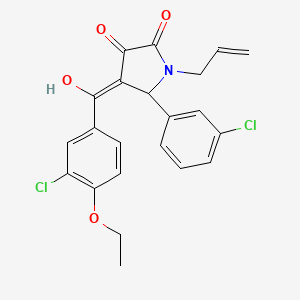![molecular formula C13H10BrClOZn B14880563 2-[(4'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14880563.png)
2-[(4'-Chlorophenoxy)methyl]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4’-Chlorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4’-Chlorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 2-[(4’-Chlorophenoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-[(4’-Chlorophenoxy)methyl]bromobenzene+Zn→2-[(4’-Chlorophenoxy)methyl]phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4’-Chlorophenoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.
Coupling Reactions: It is prominently used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Often used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Applications De Recherche Scientifique
2-[(4’-Chlorophenoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the development of drug candidates by enabling the formation of key carbon-carbon bonds.
Industry: Applied in the production of advanced materials and fine chemicals.
Mécanisme D'action
The compound exerts its effects primarily through the formation of carbon-carbon bonds via transmetalation. In the Suzuki-Miyaura coupling, the mechanism involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The organozinc reagent transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the desired biaryl product and regenerates the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylzinc Bromide: Another organozinc reagent used in similar coupling reactions.
Benzylzinc Bromide: Used for the formation of benzylated products.
4-[(2’-Chlorophenoxy)methyl]phenylzinc Bromide: A closely related compound with similar reactivity.
Uniqueness
2-[(4’-Chlorophenoxy)methyl]phenylzinc bromide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, making it particularly effective in certain synthetic applications.
Propriétés
Formule moléculaire |
C13H10BrClOZn |
|---|---|
Poids moléculaire |
363.0 g/mol |
Nom IUPAC |
bromozinc(1+);1-chloro-4-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H10ClO.BrH.Zn/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;;/h1-4,6-9H,10H2;1H;/q-1;;+2/p-1 |
Clé InChI |
NSPQQFZEEPTBMK-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C([C-]=C1)COC2=CC=C(C=C2)Cl.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z,5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B14880494.png)

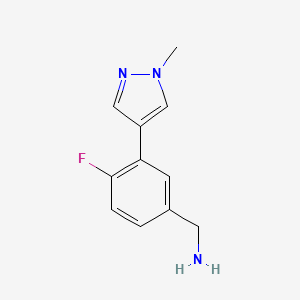
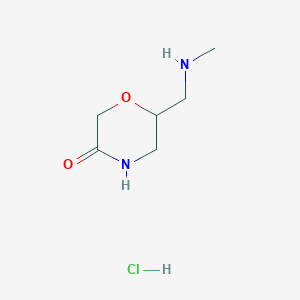
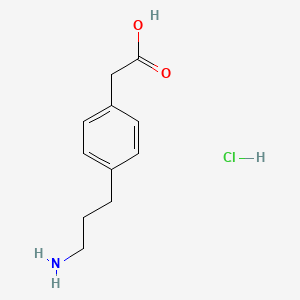
![3-[(3'-Methoxypropoxy)methyl]phenylZinc bromide](/img/structure/B14880516.png)
![1-(1-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14880517.png)
![1',2',3',6'-Tetrahydro-[3,4'-bipyridine]-5-carbonitrile hydrochloride](/img/structure/B14880519.png)
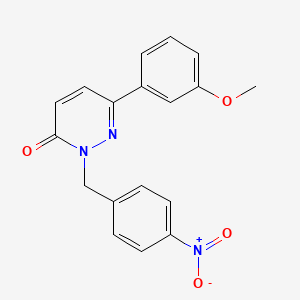
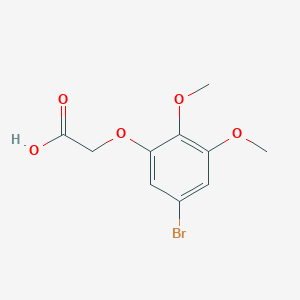
![2,2'-{cyclohexane-1,2-diylbis[nitrilo(E)methylylidene]}bis(4-nitrophenol)](/img/structure/B14880538.png)

